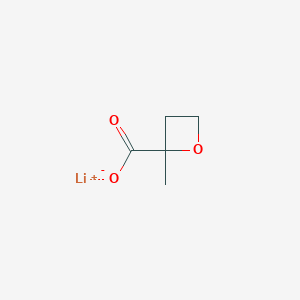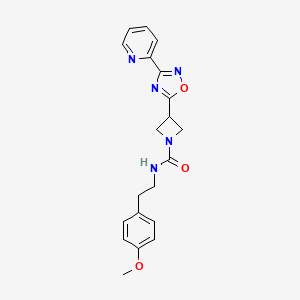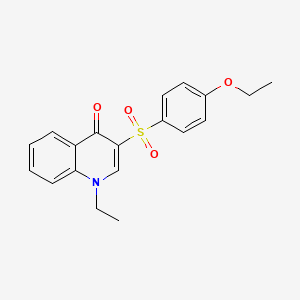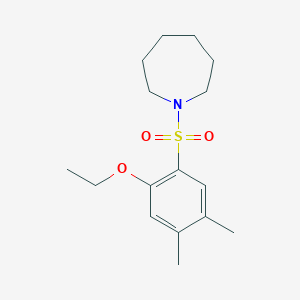
Lithium;2-methyloxetane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium;2-methyloxetane-2-carboxylate” is a chemical compound with the molecular formula C5H7LiO3 and a molecular weight of 122.05. It is a type of carboxylate ester .
Synthesis Analysis
The synthesis of oxetanes, such as “this compound”, often involves the opening of an epoxide ring with a ylide . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The scope of oxetanes accessed through this method can be expanded to incorporate alkyl substituents .
Wissenschaftliche Forschungsanwendungen
Pharmacogenetic Analysis and Neuroprotection
Lithium compounds have been studied for their neuroprotective properties and effects on aging. In Caenorhabditis elegans, lithium exposure at clinically relevant concentrations was found to increase survival during normal aging by up to 46%, potentially through modulation of histone methylation and chromatin structure (G. McColl et al., 2008). Similarly, lithium treatment has been shown to protect neurons in the central nervous system against excitotoxicity by inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx (S. Nonaka et al., 1998).
Circadian Rhythm Regulation
Lithium's influence on the circadian clock through the inhibition of glycogen synthase kinase 3 (GSK3) has been highlighted in research. This action leads to the degradation of the negative circadian clock component Rev-erbα, suggesting a critical role in circadian rhythm regulation (L. Yin et al., 2006).
Alzheimer's Disease and Tau Phosphorylation
Research has shown lithium's potential in reducing tau phosphorylation by inhibiting GSK-3, indicating its relevance in Alzheimer's disease treatment (Ming Hong et al., 1997).
Surface Chemistry and Electrochemistry
The study of lithium's surface chemistry in solvents like 1,3-dioxolane has provided insights into the formation of surface films, crucial for understanding lithium's electrochemical behavior (Y. Gofer et al., 1992).
Lithium Ion Sensing
Developments in lithium ion sensing for medical applications have been made through the design of novel lithium fluoroionophores, indicating the importance of monitoring lithium levels in clinical settings (D. Citterio et al., 2007).
Wirkmechanismus
Target of Action
Lithium compounds are known to interact with several targets, includinginositol monophosphatase , inositol polyphosphatase , and glycogen synthase kinase 3 (GSK-3) .
Mode of Action
The exact mode of action of Lithium;2-methyloxetane-2-carboxylate is still unknown . Lithium is known to act as an uncompetitive inhibitor ofinositol monophosphatase and inositol polyphosphatase . It also regulates the phosphorylation of GSK-3 , which in turn regulates other enzymes through phosphorylation .
Biochemical Pathways
The inhibition of inositol monophosphatase and inositol polyphosphatase by lithium is thought to have multiple downstream effects that have yet to be clarified .
Pharmacokinetics
The synthesis of oxetanes, such as 2-methyloxetane, has been studied . The formation of the oxetane ring from an epoxide requires moderate heating and is sensitive to epoxide substitution .
Result of Action
Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Action Environment
The formation of the oxetane ring from an epoxide, a key step in the synthesis of 2-methyloxetane, requires moderate heating .
Eigenschaften
IUPAC Name |
lithium;2-methyloxetane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Li/c1-5(4(6)7)2-3-8-5;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRBLFMRKLDJIG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2740448.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2740450.png)
![7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2740454.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740458.png)
![6-Cyclopropyl-3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2740459.png)
![5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2740461.png)

![2-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2740463.png)
![3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2740464.png)

![2,2,2-trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride](/img/structure/B2740468.png)